2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-5-methylphenyl)acetamide
Description
The compound 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-5-methylphenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,3-thiazole core substituted at position 2 with a 3-chlorophenylamino group and at position 4 with an acetamide moiety linked to a 2-methoxy-5-methylphenyl ring. While direct pharmacological data for this compound is sparse in the provided evidence, its structural analogs and derivatives have demonstrated activities ranging from antimicrobial to enzyme modulation, suggesting its relevance in medicinal chemistry .
Properties
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-12-6-7-17(25-2)16(8-12)23-18(24)10-15-11-26-19(22-15)21-14-5-3-4-13(20)9-14/h3-9,11H,10H2,1-2H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFZPABLBSRFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines.
Mode of Action
Compounds with a 2-aminothiazole scaffold, like f5382-0954, have been found to be part of some clinically applied anticancer drugs such as dasatinib and alpelisib. These drugs typically work by inhibiting specific enzymes or proteins that are overactive in certain types of cancer cells.
Biological Activity
The compound 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-5-methylphenyl)acetamide (CAS Number: 1040656-38-9) is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a thiazole ring, which is known for its diverse biological activities. The chemical formula is with a molecular weight of 358.8 g/mol. The presence of the 3-chlorophenyl group and the methoxy substituent on the phenyl ring are significant for its biological interactions.
Antibacterial Activity
Research has demonstrated that thiazole derivatives exhibit notable antibacterial properties. The compound was tested against various bacterial strains, showing significant inhibition of growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Bacillus subtilis | 0.0098 mg/mL |
These results suggest that the compound possesses broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In addition to its antibacterial properties, this thiazole derivative has also been evaluated for antifungal activity. It exhibited effectiveness against common fungal pathogens:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.0048 mg/mL |
| Fusarium oxysporum | 0.039 mg/mL |
The compound's ability to inhibit fungal growth indicates its potential use in treating fungal infections .
Anticancer Activity
Preliminary studies have also explored the anticancer potential of thiazole derivatives. The compound was found to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest:
- Cell Line Tested: MCF-7 (Breast Cancer)
- IC50 Value: 15 µM
This suggests that the compound may serve as a lead in developing new anticancer agents .
Case Studies
- Study on Antibacterial Efficacy : A study published in a peer-reviewed journal highlighted the efficacy of thiazole derivatives against multi-drug resistant bacterial strains. The compound showed promise in overcoming resistance mechanisms .
- Antifungal Activity Assessment : In vitro assessments indicated that the compound significantly reduced fungal colony counts in treated samples compared to controls, supporting its application in antifungal therapies .
- Cancer Cell Line Study : Research involving various cancer cell lines revealed that the compound not only inhibited proliferation but also induced apoptosis through caspase activation pathways, making it a candidate for further development in oncology .
Comparison with Similar Compounds
Triazole-Based Analogs
- 2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide (): Core: 1,2,4-Triazole (vs. 1,3-thiazole). Substituents: 3-Chlorophenyl at position 5, acetamide at position 3 linked to 2,6-dimethylphenyl. Key Differences: The triazole ring introduces an additional nitrogen atom, altering hydrogen-bonding capacity and aromaticity. The 2,6-dimethylphenyl group increases steric hindrance compared to the 2-methoxy-5-methylphenyl group in the target compound .
- 2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide (): Substituents: 2-Chlorophenyl (vs. 3-chlorophenyl) and 3-methoxyphenyl (vs. 2-methoxy-5-methylphenyl). Implications: The ortho-chloro substituent may reduce planarity and alter binding interactions, while the meta-methoxy group modifies electronic effects .
Benzothiazole-Based Analogs
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide (): Core: Benzothiazole (vs. 1,3-thiazole). Substituents: Trifluoromethyl at position 6, 3-chlorophenylacetamide. The trifluoromethyl group increases metabolic stability and electron-withdrawing effects .
Oxadiazole and Benzofuran Hybrids
- 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (): Core: Benzofuran-oxadiazole (vs. 1,3-thiazole). Substituents: Benzofuran enhances π-conjugation, while the oxadiazole introduces polarity.
Substituent Position and Functional Group Effects
Chlorophenyl Position
- 3-Chlorophenyl vs. 2-Chlorophenyl :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
